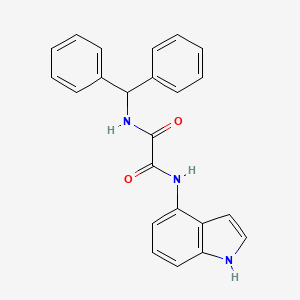
N-(diphenylmethyl)-N'-(1H-indol-4-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide: is a synthetic organic compound that features both indole and diphenylmethyl groups. Compounds containing indole structures are often of interest due to their biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide typically involves the following steps:
Formation of the Indole Derivative: Starting with a suitable indole precursor, various functionalization reactions can be performed to introduce the ethanediamide moiety.
Introduction of the Diphenylmethyl Group: This step may involve the use of diphenylmethyl chloride or a similar reagent under basic conditions to attach the diphenylmethyl group to the nitrogen atom of the ethanediamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide: can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole or diphenylmethyl moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring or the diphenylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring might yield indole-2,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide: could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, influencing cellular pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(diphenylmethyl)-N’-(1H-indol-3-yl)ethanediamide: Similar structure but with the indole nitrogen at a different position.
N-(diphenylmethyl)-N’-(1H-indol-5-yl)ethanediamide: Another positional isomer.
N-(diphenylmethyl)-N’-(1H-indol-2-yl)ethanediamide: Yet another positional isomer.
Uniqueness
N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide:
Eigenschaften
CAS-Nummer |
1144447-36-8 |
|---|---|
Molekularformel |
C23H19N3O2 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N'-benzhydryl-N-(1H-indol-4-yl)oxamide |
InChI |
InChI=1S/C23H19N3O2/c27-22(25-20-13-7-12-19-18(20)14-15-24-19)23(28)26-21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,21,24H,(H,25,27)(H,26,28) |
InChI-Schlüssel |
ZFFVGYTWTRSMBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NC3=CC=CC4=C3C=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


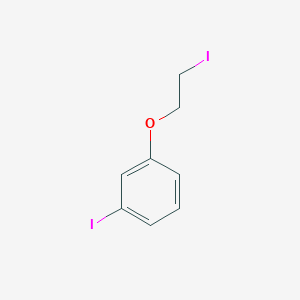
![[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine](/img/structure/B14122229.png)
![3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122235.png)


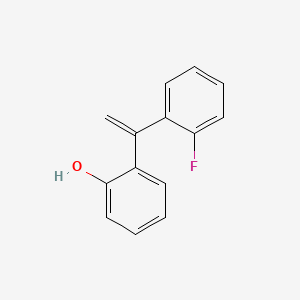
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-4-methoxybenzohydrazide](/img/structure/B14122273.png)
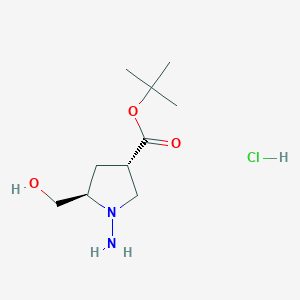
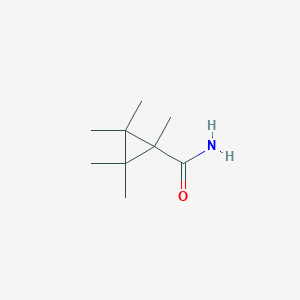
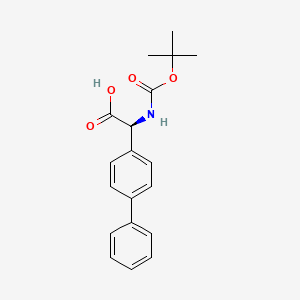


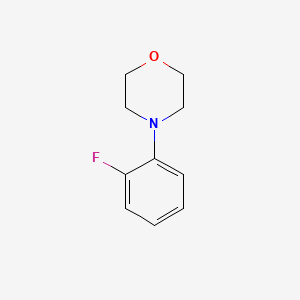
![Disodium;2-[[16-benzoyl-8,15-dioxo-10-(4-sulfonatoanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-12-yl]oxy]-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonate](/img/structure/B14122309.png)
